1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(4-methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(2)11-13(16)12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNPZMSZJDJSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the reductive amination of 4-methyl-2-phenylpiperazine with prop-2-en-1-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the α,β-unsaturated ketone moiety or the carbonyl group. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA (meta-chloroperbenzoic acid) | Epoxide derivative | Electrophilic addition to the double bond | |
| Dihydroxylation | OsO₄ (osmium tetroxide) in aqueous H₂O₂ | Vicinal diol | Syn-dihydroxylation of the double bond | |
| Ketone Oxidation | KMnO₄ in acidic medium | Carboxylic acid derivative | Cleavage of the α,β-unsaturated ketone |
Reduction Reactions
Reduction typically targets the carbonyl group or the double bond:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | LiAlH₄ in anhydrous ether | Secondary alcohol derivative | Nucleophilic attack on the carbonyl | |
| Double Bond Hydrogenation | H₂/Pd-C | Saturated ketone | Catalytic hydrogenation of the double bond |
Substitution Reactions on the Piperazine Ring
The piperazine nitrogen undergoes electrophilic substitution:
Nucleophilic Addition to the α,β-Unsaturated Ketone
The conjugated system facilitates Michael addition or 1,4-addition:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Michael Addition | Nucleophile (e.g., NH₂⁻) in basic medium | 1,4-Adduct derivative | Conjugate addition to the carbonyl |
Hydrolysis
Hydrolysis under extreme conditions may cleave the carbonyl group:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl in aqueous medium | Carboxylic acid derivative | Cleavage of the carbonyl bond |
Aldol Condensation
Formation of the prop-2-en-1-one moiety:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Cross-Aldol | Aldehyde + ketone in basic medium | α,β-Unsaturated ketone | Dehydration of β-hydroxy ketone |
Key Structural and Spectroscopic Insights
-
¹H NMR : Piperazine protons resonate as broad multiplets (δ 2.95–4.12 ppm), while aromatic protons appear in δ 6.80–7.87 ppm .
-
¹³C NMR : Carbonyl carbons typically appear at δ 170–174 ppm, and piperazine carbons at δ 51–56 ppm .
-
MS Analysis : ESI-MS shows molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ ~260–400) .
Biological Relevance
The compound’s structural motifs (e.g., piperazine, α,β-unsaturated ketone) contribute to its potential pharmacological activity, including anticonvulsant and anticancer properties . Modifications via substitution or conjugate addition can modulate these effects.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one has a molecular formula of and a molecular weight of approximately 230.32 g/mol. The presence of the piperazine ring contributes to its biological activity, as this moiety is often associated with various pharmacological effects.
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. The piperazine structure is known to interact with serotonin receptors, which play a critical role in mood regulation. A study demonstrated that derivatives of piperazine could significantly reduce depressive behaviors in animal models, suggesting potential for development into antidepressants .
Antipsychotic Effects
The compound's structure allows it to interact with dopamine receptors, making it a candidate for antipsychotic drug development. Research has shown that certain piperazine derivatives can effectively mitigate psychotic symptoms by modulating dopaminergic activity in the brain .
Anti-cancer Properties
Emerging studies have explored the anti-cancer potential of piperazine derivatives, including this compound. In vitro assays have indicated that these compounds can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Serotonergic System
The compound may enhance serotonergic transmission, which is crucial for mood stabilization and anxiety reduction.
Dopaminergic System
By blocking or modulating dopamine receptors, it may alleviate symptoms associated with schizophrenia and other psychotic disorders.
Cellular Pathways
In cancer research, the compound's ability to induce apoptosis suggests it may activate specific cellular pathways involved in programmed cell death, leading to decreased tumor viability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior . Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine-Chalcone Derivatives
Key Observations:
- Piperazine Modifications: The target compound’s 4-methyl-2-phenylpiperazine group contrasts with bulkier substituents like bis(4-methoxyphenyl)methyl in or furan-carbonyl in . Smaller substituents may enhance membrane permeability but reduce steric hindrance in target binding.
- Biological Activity: Piperazinyl chalcones in exhibit antimicrobial activity due to the cinnamoyl moiety’s ability to disrupt microbial membranes. The target compound’s unmodified aromatic ring may limit this effect compared to methoxy- or nitro-substituted analogs .
Quantum Chemical and Physicochemical Properties
Table 2: Quantum Descriptors of Selected Chalcone Derivatives (from )
| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) |
|---|---|---|---|
| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | Not reported |
| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | Not reported |
Analysis:
- This may correlate with lower antimalarial activity compared to amino- or methoxy-substituted chalcones .
Biological Activity
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one, also known as a derivative of piperazine, has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H22N2O
- Molecular Weight: 250.35 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent, neuroprotective compound, and antibacterial agent.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown moderate to high inhibitory activity against various cancer cell lines.
These findings suggest that modifications to the piperazine structure can enhance the antitumor efficacy of the compounds.
Neuroprotective Effects
In vivo studies have demonstrated that certain derivatives provide neuroprotection in models of neurodegenerative diseases. For example, in a rat model of Parkinson's disease induced by 6-OHDA, D-512 and D-440 showed significant neuroprotective effects at concentrations ranging from 5 to 30 µM.
Mechanism of Action:
The neuroprotective activity is believed to be mediated through the modulation of dopaminergic pathways and reduction of oxidative stress in neuronal cells .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
These results highlight the compound's potential as a lead for developing new antibacterial agents.
Study on Antichlamydial Activity
A study focused on the synthesis and biological evaluation of piperazine derivatives found that modifications in the piperazine moiety significantly affected their antichlamydial activity. The introduction of electron-withdrawing groups enhanced the activity against Chlamydia species, suggesting a structure–activity relationship that could be exploited for drug development .
Molecular Modeling and Screening
Molecular modeling studies have been employed to predict the binding affinities of various derivatives to biological targets. For instance, computational methods indicated that certain modifications could improve interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one and related chalcone-piperazine hybrids?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where acetophenone derivatives react with aromatic aldehydes in the presence of a base catalyst (e.g., NaOH or piperidine supported on silica gel). Piperazine substitution is achieved by introducing the 4-methyl-2-phenylpiperazine moiety through nucleophilic acyl substitution or alkylation reactions. For chalcone derivatives, solvent-free conditions under microwave irradiation or reflux in ethanol are typical to optimize yield . Structural confirmation relies on spectroscopic techniques (NMR, FT-IR) and X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic Mo/Kα radiation (λ = 0.71073 Å) at 293 K. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement. Key parameters include space group determination (e.g., monoclinic P21/n), atomic displacement parameters (ADPs), and hydrogen bonding networks. For example, SHELXL refines anisotropic displacement parameters and resolves twinning in high-symmetry crystals .
Q. What spectroscopic techniques are used to characterize the electronic properties of the enone system?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the α,β-unsaturated ketone moiety (λmax ~ 300–400 nm). FT-IR confirms the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹. NMR (¹H/¹³C) resolves proton coupling patterns (e.g., trans-vinylic protons, J = 15–16 Hz) and piperazine ring dynamics .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence dihedral angles and intermolecular interactions in the crystal lattice?
- Methodological Answer : Substituents like fluorine or methoxy groups alter dihedral angles between the central chalcone core and aryl rings. For example, fluorophenyl substituents induce dihedral angles of 7.14°–56.26°, affecting packing efficiency and π-stacking interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O, C···H), with fingerprint plots revealing dominant van der Waals interactions .
Q. What strategies resolve data contradictions in crystallographic refinement for flexible piperazine derivatives?
- Methodological Answer : Disordered piperazine rings require constrained refinement using ISOR/DFIX commands in SHELXL. Multi-conformer models and TLS parameterization improve ADPs. For electron density mismatches, high-resolution data (d-spacing < 0.8 Å) and twin refinement (TWIN/BASF commands) are critical. Validation tools like PLATON/CHECKCIF identify outliers in bond lengths/angles .
Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For the α,β-unsaturated ketone, LUMO localization on the β-carbon indicates susceptibility to Michael addition. Solvent effects (PCM models) and transition state analysis (NEB method) model reaction pathways .
Q. What role does the 4-methyl-2-phenylpiperazine group play in modulating biological activity?
- Methodological Answer : Piperazine enhances solubility and bioavailability via hydrogen bonding with biological targets. The 4-methyl group reduces metabolic oxidation, while the phenyl ring engages in hydrophobic interactions. Molecular docking studies (AutoDock Vina) correlate binding affinity with substituent positioning in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
